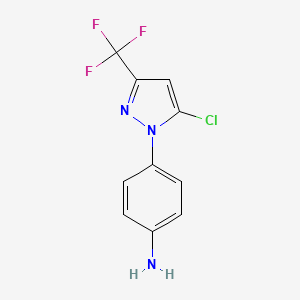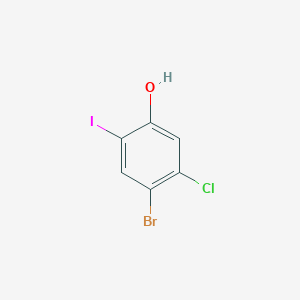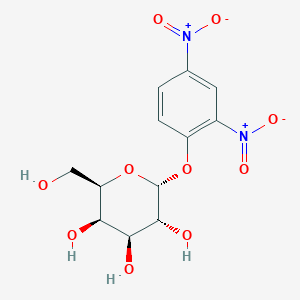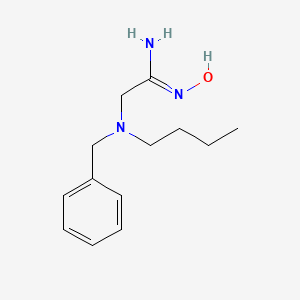
Acephate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acephate-d6 is a deuterium-labeled analog of Acephate, an organophosphate insecticide. It is primarily used in scientific research to study the behavior and metabolism of Acephate in various environments. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d6 involves the incorporation of deuterium atoms into the Acephate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Acephate with deuterium atoms using deuterated reagents under specific conditions.
Direct Synthesis: This involves the direct synthesis of Acephate using deuterated starting materials. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Acephate are subjected to deuterium exchange reactions using deuterated reagents.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
化学反応の分析
Types of Reactions
Acephate-d6 undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce deuterated methamidophos, a more potent insecticide.
Oxidation: Oxidative reactions can convert this compound into other deuterated metabolites.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Deuterated Methamidophos: Formed through hydrolysis.
Deuterated Oxidized Metabolites: Formed through oxidation reactions.
Substituted Deuterated Compounds: Formed through substitution reactions.
科学的研究の応用
Acephate-d6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the environmental fate and transport of Acephate.
Toxicology: Helps in understanding the toxicological effects and metabolism of Acephate in various organisms.
Agricultural Research: Used to study the efficacy and degradation of Acephate in agricultural settings.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying Acephate residues.
作用機序
Acephate-d6, like Acephate, exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function The inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target insect
類似化合物との比較
Similar Compounds
Acephate: The non-labeled version of Acephate.
Methamidophos: A metabolite of Acephate with similar insecticidal properties.
Other Organophosphates: Compounds such as chlorpyrifos and malathion, which also inhibit acetylcholinesterase.
Uniqueness
Acephate-d6 is unique due to its deuterium labeling, which allows for more precise analytical studies. This labeling makes it particularly valuable in research settings where tracking and quantification of the compound are essential.
特性
分子式 |
C4H10NO3PS |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |
InChIキー |
YASYVMFAVPKPKE-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |
正規SMILES |
CC(=O)NP(=O)(OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)








![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
